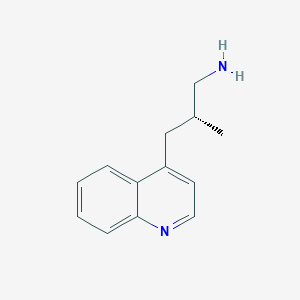
(2R)-2-Methyl-3-quinolin-4-ylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Methyl-3-quinolin-4-ylpropan-1-amine is a chiral amine compound with a quinoline ring structure. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the quinoline ring imparts unique chemical properties, making it a valuable target for research and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Methyl-3-quinolin-4-ylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylquinoline and an appropriate chiral amine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired enantiomer, this compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and efficiency.
Automated Processes: Employing automated systems for chiral resolution and purification to ensure consistency and scalability.
Quality Control: Implementing stringent quality control measures to maintain the desired enantiomeric purity and chemical integrity.
化学反应分析
Types of Reactions: (2R)-2-Methyl-3-quinolin-4-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the amine group, leading to a variety of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, introducing new substituents on the quinoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, each with distinct chemical and physical properties.
科学研究应用
(2R)-2-Methyl-3-quinolin-4-ylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its chiral nature.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of (2R)-2-Methyl-3-quinolin-4-ylpropan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the G-protein coupled receptor pathway or the enzyme inhibition pathway, leading to various biological effects.
相似化合物的比较
(2S)-2-Methyl-3-quinolin-4-ylpropan-1-amine: The enantiomer of the compound, with different biological activity.
Quinoline Derivatives: Compounds such as quinine and chloroquine, which share the quinoline ring structure but differ in their substituents and biological effects.
Uniqueness: (2R)-2-Methyl-3-quinolin-4-ylpropan-1-amine is unique due to its specific chiral configuration and the presence of the quinoline ring, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
(2R)-2-methyl-3-quinolin-4-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-10(9-14)8-11-6-7-15-13-5-3-2-4-12(11)13/h2-7,10H,8-9,14H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIZRWWQFWMPHH-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NC2=CC=CC=C12)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=NC2=CC=CC=C12)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile](/img/structure/B2747269.png)
![2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2747271.png)
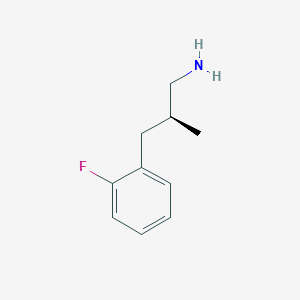
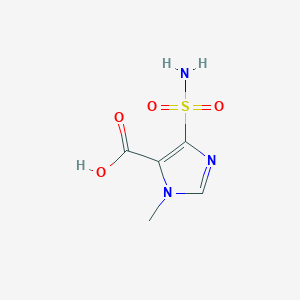
![(2E)-3-(furan-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2747276.png)
![3-(1',5'-Dimethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile](/img/structure/B2747281.png)
![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2747283.png)
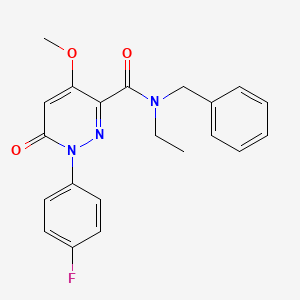

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)pyrimidine-2-carboxamide](/img/structure/B2747287.png)
![2,6-dichloro-N-{3-[(cyclohexyloxy)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2747288.png)
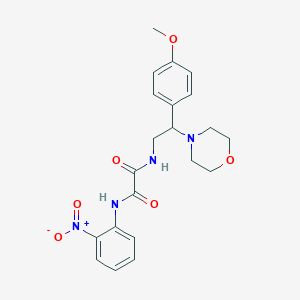
![N-cyclopentyl-5-(1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2747290.png)
